An In-Depth Technical Guide to (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate: Properties, Synthesis, and Applications
Executive Summary: (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate, a key derivative of the C₂-symmetric and axially chiral molecule (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL), serves as a pivotal intermediate in the field of asymmetric synthesis. The inherent chirality and conformational stability of the binaphthyl backbone, inherited from its parent compound, make it an invaluable building block.[1][2] The transformation of the hydroxyl groups of (S)-BINOL into highly effective methanesulfonate (mesylate) leaving groups unlocks a versatile platform for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its properties, a detailed protocol for its synthesis, and its critical applications, particularly in the development of world-renowned chiral ligands like (S)-BINAP, which are instrumental in drug development and fine chemical manufacturing.
Introduction to the BINOL Scaffold and its Derivatives
The Significance of the (S)-BINOL Framework
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric catalysis due to its unique structural feature known as atropisomerism, where restricted rotation around a single C-C bond results in stable, non-superimposable enantiomers.[3] This axial chirality, combined with its C₂-symmetry, allows for the creation of a well-defined three-dimensional chiral environment when complexed with a metal center.[2] The (S)-enantiomer, in particular, has been extensively utilized to induce high levels of stereoselectivity in a vast array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[4][5] Its derivatives are foundational in synthesizing specialized polymers, agrochemicals, and materials for organic electronics.[6]
(S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate: A Versatile Intermediate
While (S)-BINOL itself is a powerful ligand and catalyst, its derivatization significantly broadens its synthetic utility. By converting the phenolic hydroxyl groups into methanesulfonates, (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate (also known as (S)-BINOL-dimesylate) is formed. The sulfonate groups are excellent electrophilic sites and superb leaving groups, far superior to the original hydroxyls. This activation is critical for facilitating nucleophilic substitution reactions, enabling the covalent attachment of various functionalities, most notably phosphines, amines, and other heteroatoms, to the binaphthyl scaffold. This strategic modification makes it a preferred precursor for constructing more complex and tailored chiral ligands and catalysts.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate are well-defined, making it a reliable reagent in synthetic workflows.
Summary of Physical Properties
Quantitative data for the compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 871231-47-9 | |
| Molecular Formula | C₂₂H₁₈O₆S₂ | |
| Molecular Weight | 442.50 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | 150-154 °C | |
| Optical Activity | [α]²⁰/D +75° (c=1 in chloroform) | |
| Solubility | Soluble in chloroform, dichloromethane, THF | General Chemical Principles |
Spectroscopic Characterization
While a dedicated spectrum for this specific compound is not available from the search results, its structure allows for the confident prediction of key spectroscopic features based on the well-documented spectra of its parent, (S)-BINOL.[7][8]
-
¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the 12 protons of the two naphthyl rings. A sharp singlet would appear in the upfield region (approx. 2.5-3.5 ppm) integrating to 6 protons, which is characteristic of the two equivalent methyl groups of the methanesulfonate esters.
-
¹³C NMR: The spectrum would show 11 distinct signals for the 22 carbon atoms due to the molecule's C₂-symmetry. Ten of these signals would be in the aromatic region (approx. 115-150 ppm) for the binaphthyl core, and one signal would be in the aliphatic region (approx. 35-45 ppm) for the methyl carbons of the mesylate groups.
-
IR Spectroscopy: Key vibrational bands would include strong, characteristic S=O stretching frequencies around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric), confirming the presence of the sulfonate ester groups. Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 442.5.
Synthesis and Manufacturing
The synthesis of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate is a straightforward and high-yielding procedure starting from commercially available (S)-BINOL.[4]
Conceptual Framework: The Mesylation of (S)-BINOL
The reaction involves the esterification of the two phenolic hydroxyl groups of (S)-BINOL using methanesulfonyl chloride (MsCl). The causality behind this choice is the high reactivity of the sulfonyl chloride, which readily reacts with the nucleophilic hydroxyl groups. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential. Its purpose is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This neutralization prevents the protonation of the starting material and the base, thereby driving the reaction equilibrium towards the formation of the desired dimesylate product.
Detailed Experimental Protocol for Synthesis
This protocol is a self-validating system; successful synthesis can be confirmed by the physical and spectroscopic properties outlined in Section 2.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-(-)-1,1'-Bi-2-naphthol (1.0 eq).
-
Dissolution: Dissolve the (S)-BINOL in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.
-
Base Addition: Add triethylamine (2.5 eq) dropwise to the stirred solution. The excess base ensures complete neutralization of the generated HCl.
-
Reagent Addition: Slowly add methanesulfonyl chloride (2.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate.
Core Applications in Asymmetric Synthesis
The primary value of (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate lies in its function as a precursor for creating highly effective chiral ligands.
The Dimesylate as a Precursor for Chiral Ligand Synthesis
The methanesulfonate groups are excellent leaving groups for nucleophilic substitution reactions, particularly with soft nucleophiles like phosphides. This reactivity is exploited in transition-metal-catalyzed cross-coupling reactions to synthesize chiral phosphine ligands. These ligands, such as (S)-BINAP, are renowned for their ability to induce high enantioselectivity in a multitude of catalytic reactions, including asymmetric hydrogenations and C-C bond formations. The synthesis of BINAP from a BINOL derivative is a landmark achievement in asymmetric catalysis.
Case Study: Synthesis of (S)-BINAP
A prominent application is the nickel-catalyzed coupling of the dimesylate with diphenylphosphine (HPPh₂) or its oxide to form (S)-BINAPO, which is then reduced to (S)-BINAP. The dimesylate provides the rigid, chiral backbone, while the diphenylphosphino groups provide the metal-coordinating sites necessary for catalysis.
Detailed Experimental Protocol: Synthesis of (S)-BINAPO
This protocol describes a key application of the title compound.
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add a nickel(II) catalyst such as NiCl₂(dppe) (5 mol%).
-
Reactant Addition: Add (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate (1.0 eq) and diphenylphosphine oxide (2.2 eq).
-
Solvent and Base: Add anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) and a base like anhydrous potassium carbonate (K₂CO₃) (4.0 eq).
-
Reaction: Seal the flask and heat the mixture to 100-120 °C for 12-24 hours. The high temperature is necessary to drive the C-P cross-coupling reaction.
-
Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy to confirm the formation of the bis-phosphine oxide product.
-
Workup and Purification: After cooling, the reaction is worked up by filtration to remove inorganic salts, followed by extraction and purification via column chromatography to yield (S)-BINAPO.
-
Reduction: The resulting (S)-BINAPO is then reduced to (S)-BINAP using a suitable reducing agent like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base.
Application Workflow Diagram
Caption: Application of (S)-BINOL Dimesylate in the synthesis of (S)-BINAP.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.
Hazard Identification
The compound is classified as an irritant.
| Hazard Type | GHS Classification | Precautionary Statement |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| General Handling | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Source: Sigma-Aldrich
Recommended Handling and Personal Protective Equipment (PPE)
As a standard practice for handling fine chemicals, work should be conducted in a well-ventilated fume hood.[9][10]
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) is recommended.
Storage and Stability
The compound is stable under normal conditions.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9][11]
Conclusion
(S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate is more than just a derivative; it is an activated and highly versatile form of the (S)-BINOL scaffold. Its strategic design, featuring excellent methanesulfonate leaving groups, makes it an indispensable intermediate for the synthesis of advanced chiral ligands that are critical to modern asymmetric catalysis and drug development. The straightforward synthesis, well-defined properties, and clear synthetic utility underscore its importance for researchers and scientists in the field.
References
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New Journal of Chemistry. (2025). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks: a pilot study on the effect of the binaphthyl scaffold vs. picolinate. Royal Society of Chemistry. Available from: [Link]
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MDPI. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. Available from: [Link]
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Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives. Available from: [Link]
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ResearchGate. (2025). (S)-BINOL-Derived Chiral Picolinate Ligand as a platform for new polymer frameworks. A pilot study on the effect of binaphthyl scaffold vs. picolinate. Available from: [Link]
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Royal Society of Chemistry. (2024). Efficient synthesis of chiral C,O-chelated BINOL/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Available from: [Link]
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Indian Journal of Chemistry. (2017). A convenient methodology for the synthesis of substituted BINOL derivative using Cu-amine complexation method. Available from: [Link]
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ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews. Available from: [Link]
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ResearchGate. (2025). Enantiodifferentiation of promethazine using (S)-(-)-BINOL as the NMR chiral solvating agent. Available from: [Link]
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Research Trends. Application of mono- and bis-sulfonamides in asymmetric catalysis. Available from: [Link]
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Organic Syntheses. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by Ga-Na-(S)-BINOL. Available from: [Link]
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Wikipedia. 1,1′-Bi-2-naphthol. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Diverse Applications of (S)-(-)-1,1'-Bi-2-naphthol in Advanced Chemical Industries. Available from: [Link]
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NIH National Center for Biotechnology Information. (2008). A New Method for the Synthesis of H4-BINOL. PMC. Available from: [Link]
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NIST WebBook. 1,1'-Bi-2-naphthol IR Spectrum. Available from: [Link]
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PubMed. (2010). The utility of sulfonate salts in drug development. Available from: [Link]
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NIST WebBook. 1,1'-Bi-2-naphthol Gas Phase IR Spectrum. Available from: [Link]
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PubMed. (2025). Discovery of Axially Halogenated Chiral BINOL Derivatives as Multitarget Antibacterial Agents. Available from: [Link]
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PubChem. Binol Compound Summary. Available from: [Link]
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Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development. Available from: [Link]
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